Benzo[ghi]perylene (CAS 191-24-2) is a five-ring fused polycyclic aromatic hydrocarbon (PAH) widely procured as a high-purity analytical reference standard for environmental monitoring and as a specialized precursor in organic electronics[1]. Its C2v-symmetric structure provides an intermediate degree of π-conjugation between perylene and coronene [2]. In industrial and laboratory settings, procurement is driven by its mandatory inclusion in regulatory frameworks (e.g., EPA Method 8310, EFSA PAH8) and its unique thermal and electronic properties, which offer distinct sublimation thermodynamics and charge-transfer packing behaviors not achievable with simpler or highly symmetric PAH analogs[3].
Substituting benzo[ghi]perylene with more common PAHs like perylene or coronene compromises both regulatory compliance and material performance. In environmental analysis, benzo[ghi]perylene is a specifically mandated target with unique chromatographic retention and notoriously challenging extraction recoveries, meaning structural analogs cannot serve as calibration surrogates [1]. In materials science, its intermediate volatility and C2v symmetry dictate specific solid-state packing and phase behaviors during physical vapor deposition; substituting the D6h-symmetric coronene drastically increases required sublimation temperatures, while perylene lacks the extended π-surface required for robust charge-transfer cocrystal stability [2].
Benzo[ghi]perylene exhibits distinct recovery and retention characteristics that prevent the use of generic PAH surrogates. In EPA Method 8100 protocols, benzo[ghi]perylene demonstrates inherently lower extraction recoveries (e.g., 35-45% at 80x MDL in GC methods) compared to lighter PAHs, necessitating exact, high-purity standards for accurate calibration [1]. Furthermore, it is a mandatory component of the EFSA PAH8 regulatory subset, whereas structural analogs like perylene are excluded [2].
| Evidence Dimension | Extraction recovery and regulatory inclusion |
| Target Compound Data | Benzo[ghi]perylene (35-45% recovery at 80x MDL; EFSA PAH8 mandated) |
| Comparator Or Baseline | Perylene / Lighter PAHs (High recovery; not in PAH8) |
| Quantified Difference | >50% difference in high-concentration recovery limits; binary regulatory inclusion vs exclusion. |
| Conditions | EPA Method 8100/8310 extraction and GC/HPLC calibration protocols. |
Procurement of exact benzo[ghi]perylene standards is strictly required to satisfy regulatory compliance and correct for its uniquely low extraction efficiency in environmental matrices.
For vacuum-processed organic electronics, the sublimation temperature of the precursor directly dictates the thermal budget and deposition rate. Under standardized Knudsen cell conditions achieving a mass flow rate of ~16 ng·cm–2·s–1, benzo[ghi]perylene sublimates at 446 K [1]. In contrast, the highly symmetric coronene requires a significantly higher temperature of 491 K, while perylene sublimates at 433 K [1].
| Evidence Dimension | Sublimation temperature for ~0.1 nm/s deposition rate |
| Target Compound Data | Benzo[ghi]perylene (446 K) |
| Comparator Or Baseline | Coronene (491 K) and Perylene (433 K) |
| Quantified Difference | 45 K lower sublimation temperature than coronene; 13 K higher than perylene. |
| Conditions | Physical vapor deposition via Knudsen cell at 16 ng/cm2/s mass flow rate. |
Buyers developing thin-film devices can select benzo[ghi]perylene to achieve extended π-conjugation while maintaining a significantly lower thermal processing budget than coronene.
The molecular symmetry of a PAH dictates its solid-state packing with electron acceptors. When co-deposited with the acceptor Y6 at the solid-liquid interface, benzo[ghi]perylene (C2v symmetry) forms distinct, less regular 2D cocrystal structures driven by strong dipole-dipole interactions, yielding a unit cell of a = 6.4 nm, b = 3.0 nm [1]. In contrast, the highly symmetric perylene (D2h) forms tighter cocrystal lattices (a = 3.0 nm, b = 3.4 nm) [1].
| Evidence Dimension | Unit cell parameters in Y6 acceptor cocrystals |
| Target Compound Data | Benzo[ghi]perylene (a = 6.4 ± 0.4 nm, b = 3.0 ± 0.2 nm) |
| Comparator Or Baseline | Perylene (a = 3.0 ± 0.1 nm, b = 3.4 ± 0.2 nm) |
| Quantified Difference | >2x expansion in the 'a' lattice parameter due to lower symmetry packing. |
| Conditions | Co-deposition with Y6 acceptor at the HOPG/1-phenyloctane interface monitored by HR-STM. |
The reduced symmetry of benzo[ghi]perylene allows materials scientists to engineer distinct interfacial morphologies and charge-transfer networks that highly symmetric PAHs cannot access.
The extent of peri-fused rings and symmetry in PAHs strictly governs their electronic band gaps and orbital degeneracies. Due to its lower C2v symmetry, the energy difference between the HOMO and HOMO-1 in benzo[ghi]perylene is significantly larger than the near-degenerate Jahn-Teller split orbitals in D6h-symmetric coronene (which is only ~0.12 eV)[1]. This symmetry reduction removes the electronic degeneracy issues inherent to coronene, shifting the optical absorption edge[1].
| Evidence Dimension | HOMO to HOMO-1 energy splitting |
| Target Compound Data | Benzo[ghi]perylene (Large HOMO/HOMO-1 splitting, intermediate bandgap) |
| Comparator Or Baseline | Coronene (~0.12 eV splitting, higher bandgap) |
| Quantified Difference | Complete removal of near-degeneracy found in coronene. |
| Conditions | UV-Vis spectroscopy and DFT calculations of frontier molecular orbitals. |
For optoelectronic applications, procuring benzo[ghi]perylene provides a specific absorption profile and orbital energy landscape that prevents the electronic degeneracy issues inherent to coronene.
Used as a mandatory primary standard for HPLC-UV/FLD or GC-MS calibration in EPA Method 8310/8100 and EFSA PAH8 food safety testing, where its unique retention time and low recovery profile must be accurately quantified [1].
Utilized as a p-type or donor material in thin-film organic electronics where a specific thermal sublimation budget (446 K) is required, offering a processability advantage over the highly refractory coronene [2].
Employed in the synthesis of 2D cocrystals with electron acceptors where its C2v symmetry induces specific dipole-dipole interactions and lattice expansions not possible with highly symmetric PAHs [3].
Procured as a core building block for the step-wise chemical synthesis of chiral nanographenes and extended coronene derivatives, leveraging its specific bay-region reactivity [4].
Environmental Hazard